![molecular formula C19H24N4O4S B2468396 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate CAS No. 886907-83-1](/img/structure/B2468396.png)
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved charging a flask with substituted alkyne and substituted azide in tetrahydrofolate (THF) .Scientific Research Applications
Optical Tweezers and Förster Resonance Energy Transfer (FRET)
- Application : Researchers have demonstrated that by focusing a laser beam on an isolated polymer droplet containing this compound, they can control the speed and efficiency of FRET. The intensity of the laser beam influences the energy transfer, causing the polymer to change color due to dye mixing. This non-contact approach has potential applications in microchemistry and photochemistry .
DNA Detection and Fluorescence
- Application : Scientists have developed catalytic DNA molecules (deoxyribozymes) that reveal the presence of target molecules through fluorescence or color. Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate could serve as a fluorescent marker in such assays .
Biological Imaging and Labeling
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the neuroprotection and anti-inflammatory pathways .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways leads to promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability .
Result of Action
The molecular results of the compound’s action include the inhibition of ER stress and apoptosis , as well as the reduction of inflammation . On a cellular level, this results in promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-14-20-19-23(21-14)17(24)16(28-19)15(13-6-5-11-27-13)22-9-7-12(8-10-22)18(25)26-4-2/h5-6,11-12,15,24H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARVXIMJQPYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate |
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